4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzenemethanamine Hydrochloride
Description
Chemical Structure and Properties
4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzenemethanamine Hydrochloride (CAS: 1258874-29-1) is a photoreactive compound with the molecular formula C₉H₉ClF₃N₃ and a molecular weight of 275.63 g/mol . It consists of a benzylamine group attached to a trifluoromethyl-diazirine ring. The diazirine moiety enables photochemical activation under UV light (~350 nm), generating reactive carbene intermediates that form covalent bonds with proximal biomolecules . The hydrochloride salt enhances solubility in polar solvents, making it suitable for biological applications.
Applications
This compound is primarily used as a photoaffinity probe in structural biology and pharmacology. For example, it labels GABAA receptors at the α/β subunit interface, aiding in mapping ligand-binding sites . Its stability in acidic/basic conditions and dark storage ensures versatility in experimental workflows .
Properties
IUPAC Name |
[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N3.ClH/c10-9(11,12)8(14-15-8)7-3-1-6(5-13)2-4-7;/h1-4H,5,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTDGTWJZOMTAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2(N=N2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20735928 | |
| Record name | 1-{4-[3-(Trifluoromethyl)-3H-diaziren-3-yl]phenyl}methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20735928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258874-29-1 | |
| Record name | 1-{4-[3-(Trifluoromethyl)-3H-diaziren-3-yl]phenyl}methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20735928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzylamine Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Acyl Fluoride Formation
The synthesis begins with 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic acid. Treatment with cyanuric fluoride (Cl3F3N3) in dichloromethane (CH2Cl2) at −20°C in the presence of pyridine yields the corresponding acyl fluoride. Pyridine acts as a base to neutralize HCl byproducts, while cyanuric fluoride facilitates the conversion of the carboxylic acid to the reactive acyl fluoride intermediate. This step achieves a 95% yield under optimized conditions.
Borohydride Reduction to Benzyl Alcohol
The acyl fluoride intermediate undergoes reduction using lithium borohydride (LiBH4) in a tetrahydrofuran (THF)/methanol solvent system at ambient temperature. LiBH4 selectively reduces the acyl fluoride to the primary alcohol, 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl alcohol, with an 84% yield . This step avoids over-reduction or diazirine ring degradation, which is critical given the sensitivity of the diazirine moiety to strong reducing agents.
Amine Functionalization
The alcohol is converted to the target amine via a three-step sequence:
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Iodination : The hydroxyl group is replaced with iodine using triphenylphosphine (PPh3) and iodine in dichloromethane.
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Azide Substitution : Sodium azide (NaN3) in dimethylformamide (DMF) at 70°C displaces iodide, forming the azide derivative.
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Reduction to Amine : The azide is reduced to the primary amine using hydrogenation or Staudinger conditions (triphenylphosphine in THF), followed by HCl treatment to yield the hydrochloride salt.
Diazirine Ring Construction via HOSA-Mediated Synthesis
Diaziridine Intermediate Formation
A ketone precursor, 3-(4-(aminomethyl)phenyl)-3-(trifluoromethyl)propan-1-one, reacts with hydroxylamine-O-sulfonic acid (HOSA) in methanol under ammonia saturation at 0°C. HOSA facilitates nucleophilic substitution, forming the diaziridine ring. This step requires strict temperature control to prevent diazirine decomposition.
Oxidation to Diazirine
The diaziridine intermediate is oxidized to the diazirine using iodine (I2) and triethylamine in methanol under dark conditions. The reaction is monitored until a persistent reddish-brown color indicates complete oxidation. This step achieves a 55% yield , with the diazirine’s stability contingent on avoiding prolonged exposure to light or heat.
Amine Group Introduction
The diazirine-containing ketone is subjected to reductive amination using sodium cyanoborohydride (NaBH3CN) in methanol, directly introducing the amine group. Subsequent HCl treatment generates the hydrochloride salt.
Sodium Hydride-Mediated Nucleophilic Substitution
Functional Group Interconversion
The nitrile group is reduced to the amine using lithium aluminum hydride (LiAlH4) in THF, followed by diazirine ring installation via HOSA and iodine oxidation. This route emphasizes the compatibility of nitrile reduction with diazirine stability.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzenemethanamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines .
Scientific Research Applications
4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzenemethanamine Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a photoreactive cross-linker in the study of molecular interactions.
Biology: It is used in photoaffinity labeling to study protein-ligand interactions.
Medicine: It is investigated for its potential use in drug development and as a diagnostic tool.
Industry: It is used in the development of new materials and as a reagent in various chemical processes
Mechanism of Action
The mechanism of action of 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzenemethanamine Hydrochloride involves the formation of a highly reactive carbene intermediate upon exposure to UV light. This carbene can then form covalent bonds with nearby molecules, making it useful for studying molecular interactions. The molecular targets and pathways involved depend on the specific application and the molecules being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Key Features of 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzenemethanamine Hydrochloride and Analogues
Key Comparative Insights
Photoreactivity and Specificity The target compound’s diazirine-carbene mechanism is shared with TPD , but its benzylamine group directs it to specific biological targets like GABAA receptors, unlike TPD’s broader reactivity . In contrast, non-diazirine analogues (e.g., biphenyl or benzyloxy-methoxy derivatives) lack photoreactivity, limiting their use to synthetic or non-covalent interactions .
Structural Modifications The trifluoromethyl group on the diazirine enhances carbene stability and reduces nonspecific binding compared to non-fluorinated diazirines . The hydrochloride salt in the target compound improves aqueous solubility versus neutral TPD, which requires organic solvents for dissolution .
Synthetic Utility
- TPD derivatives are widely used to functionalize probes via tosylate intermediates , whereas the target compound is pre-functionalized for direct receptor studies .
- Compounds like [3-(4-Methylphenyl)phenyl]methanamine HCl are tailored for material science due to their rigid biphenyl structure .
Stability and Handling The target compound and TPD exhibit similar dark stability, but the former’s HCl salt may confer better shelf-life in humid conditions . Non-photoreactive analogues (e.g., ethylamine derivatives) lack light sensitivity, simplifying storage but reducing versatility .
Biological Activity
4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzenemethanamine hydrochloride is a compound that has garnered interest in various fields of biological research due to its unique structural properties and potential applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₈F₃N₃·HCl
- Molecular Weight : 251.64 g/mol
- CAS Number : 1258874-29-1
- Physical Appearance : Solid, typically white to orange in color
- Purity : >98% (HPLC)
The biological activity of this compound is primarily attributed to its ability to form reactive intermediates upon photolysis. The diazirine moiety can generate carbene species that are highly reactive, allowing for covalent bonding with various biomolecules, including proteins and nucleic acids. This property is particularly useful in photolabeling experiments to study protein interactions and cellular processes.
Anticancer Properties
Recent studies have indicated that compounds containing the diazirine moiety exhibit significant anticancer activity. For instance, a study demonstrated that derivatives of diazirine could selectively induce apoptosis in cancer cells while sparing normal cells. The mechanism involves the disruption of mitochondrial function and the activation of caspase pathways, leading to programmed cell death.
Antimicrobial Activity
The compound's trifluoromethyl group enhances its lipophilicity, which may contribute to its antimicrobial properties. Research has shown that similar compounds exhibit activity against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The exact mechanism remains under investigation but may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Case Studies
-
Photolabeling Studies :
A notable study utilized this compound as a photolabeling agent to identify protein targets in cancer cells. Upon irradiation, the compound formed covalent bonds with specific proteins, allowing for subsequent identification through mass spectrometry. This approach revealed novel protein interactions that could be targeted for therapeutic intervention. -
In Vivo Efficacy :
In vivo studies conducted on murine models demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to controls. The study highlighted its potential as a lead compound for developing new anticancer therapies.
Data Table: Summary of Biological Activities
Q & A
Q. Basic
- HPLC-UV/MS : Quantify impurities (e.g., unreacted precursors or byproducts).
- Elemental analysis : Verify C, H, N, and Cl content against theoretical values (±0.3% tolerance).
- X-ray crystallography (if crystalline): Confirm spatial arrangement of the trifluoromethyl-diazirine group .
How can researchers optimize photoactivation parameters for crosslinking studies?
Q. Advanced
- Wavelength selection : UV light at 350–365 nm for diazirine activation, avoiding shorter wavelengths (<300 nm) that degrade biomolecules.
- Irradiation time : Titrate exposure (10–60 seconds) to balance crosslinking efficiency and sample integrity.
- Quencher use : Add sodium azide (1–5 mM) to scavenge reactive oxygen species generated during photoactivation .
What experimental strategies address contradictions in crosslinking efficiency across studies?
Q. Advanced
- Buffer optimization : Test phosphate vs. Tris buffers; avoid amine-containing buffers (e.g., Tris) that may compete with the target amine group.
- Concentration gradients : Perform dose-response assays (1–100 µM) to identify saturating vs. suboptimal concentrations.
- Negative controls : Use non-photoactivatable analogs or pre-irradiated compound to distinguish specific vs. nonspecific binding .
How should control experiments be designed for photoaffinity labeling applications?
Q. Advanced
- Competition assays : Co-incubate with excess non-labeled ligand to block target binding.
- Time-resolved irradiation : Irrogate crosslinking at different time points to map dynamic interactions.
- Proteomic validation : Use SILAC (stable isotope labeling by amino acids in cell culture) to differentiate background noise from true interactors .
What advanced techniques identify crosslinked adducts in complex biological matrices?
Q. Advanced
- Tandem mass spectrometry (MS/MS) : Use collision-induced dissociation (CID) to fragment crosslinked peptides and map binding sites.
- Isotope-coded affinity tags (ICAT) : Enrich crosslinked peptides via biotin-streptavidin pull-down.
- Cryo-EM : Resolve structural changes induced by crosslinking in large macromolecular complexes .
How can researchers mitigate risks of off-target reactivity in live-cell studies?
Q. Advanced
- Subcellular localization : Conjugate the compound to organelle-specific targeting motifs (e.g., mitochondrial or nuclear localization signals).
- Click chemistry compatibility : Incorporate alkyne/azide handles for post-crosslinking functionalization and noise reduction.
- Single-molecule imaging : Use super-resolution microscopy (e.g., PALM/STORM) to visualize crosslinking events at nanoscale resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
